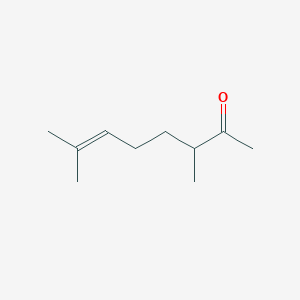
3,7-Dimethyloct-6-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloct-6-en-2-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant aroma and is commonly found in essential oils. It is also referred to as citronellal, a name that highlights its citrus-like scent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of citronellol, a related monoterpenoid alcohol. This oxidation can be achieved using reagents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or using other oxidizing agents like potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the Wacker oxidation of 3,7-dimethylocta-1,6-diene. This process involves the use of palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) as catalysts in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ketone .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyloct-6-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
3,7-Dimethyloct-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloct-6-en-2-one involves its interaction with various molecular targets. In biological systems, it can modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity. This leads to an increase in acetylcholine levels, which can enhance synaptic transmission. Additionally, it can interact with choline transporters and choline acetyltransferase, further influencing cholinergic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citronellol: An alcohol derivative of 3,7-Dimethyloct-6-en-2-one.
Citral: An aldehyde with a similar structure but different functional group.
Geraniol: Another monoterpenoid alcohol with a similar carbon skeleton.
Uniqueness
This compound is unique due to its ketone functional group, which imparts different chemical reactivity compared to its alcohol and aldehyde counterparts. This uniqueness allows it to participate in specific reactions and applications that are not feasible with similar compounds .
Propriétés
Numéro CAS |
504-37-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3 |
Clé InChI |
SSAUUPMMKRJNMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
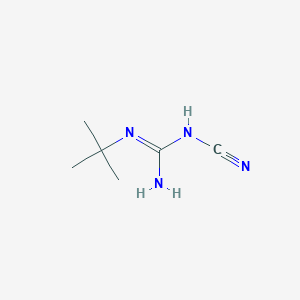
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
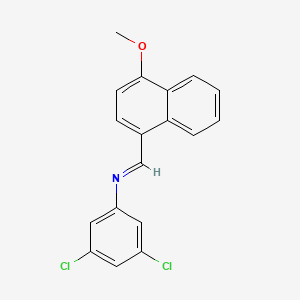
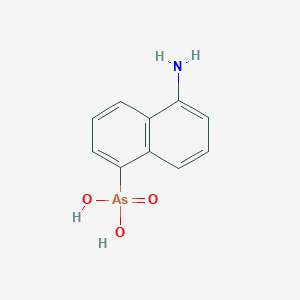
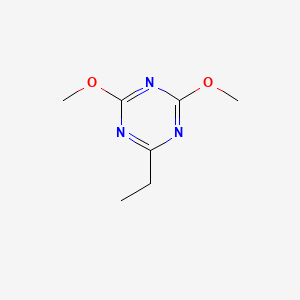
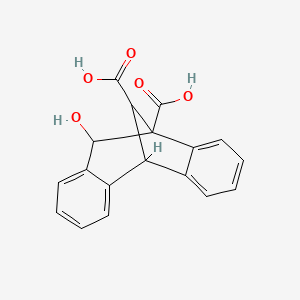

![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)



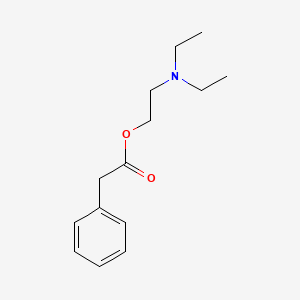
![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
